molecular formula C10H11BrO2 B6358645 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane CAS No. 773095-61-7

2-(2-Bromo-4-methylphenyl)-1,3-dioxolane

Cat. No.: B6358645
CAS No.: 773095-61-7
M. Wt: 243.10 g/mol
InChI Key: CRFJAKZXARLDIW-UHFFFAOYSA-N
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Description

“2-Bromo-4-methylphenyl isothiocyanate” is a laboratory chemical . It’s a brominated derivative of acetamide, an organic compound that is widely used in organic synthesis .


Synthesis Analysis

The synthesis of 2-bromo-4-methylphenol involves the paracresol continuous bromination method . This method involves accurately measuring the reaction materials bromine and paracresol, mixing them evenly, and adding them to a reactor . The mixture is maintained in the reactor for a proper period of time to reach full reaction .


Chemical Reactions Analysis

“2-Bromo-4’-methylpropiophenone” is a precursor for the synthesis of various organic compounds . It possesses a bromine atom at position 2 and a methyl group (CH3) at the 4’-position on the aromatic ring .

Scientific Research Applications

Synthesis and Material Properties

The compound 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane has been explored in various studies focusing on synthesis and material properties. Alemayehu Mekonnen and colleagues detailed the synthesis procedures for compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from related dioxolanes, demonstrating the utility of these compounds in synthetic chemistry (Mekonnen et al., 2009). R. Petroski highlighted the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and related bromoethyl compounds, emphasizing their importance as methyl vinyl ketone equivalents, showcasing their potential in various chemical synthesis pathways (Petroski, 2002).

Fluorescence and Photonic Applications

The research conducted by Christoph S. Fischer and colleagues delved into the use of polyfluorene building blocks to create enhanced brightness, emission-tuned nanoparticles. They highlighted the importance of the heterodifunctional nature of polyfluorenes for achieving bright and enduring fluorescence, paving the way for potential applications in advanced photonic and display technologies (Fischer et al., 2013).

Polymer and Material Science

Several studies have explored the role of dioxolane derivatives in polymer and material science. For instance, B. Kumar and Y. S. Negi synthesized various organic compounds like 5-methyl-2-isopropyl-1,3-dioxolan-4-one, characterizing them and evaluating their potential as polymers with high water absorption capacity, which could be utilized as viscosifiers (Kumar & Negi, 2015). V. Delplace and colleagues successfully used 2-methylene-4-phenyl-1,3-dioxolane as a controlling comonomer in polymerization, resulting in well-defined, degradable copolymers, indicating the versatility of dioxolane derivatives in creating tunable and degradable materials (Delplace et al., 2015).

Mechanism of Action

“2-Bromo-4’-methylpropiophenone” is a reversible inhibitor of enzymes and other proteins . It binds to the active site of the enzyme or protein, blocking its ability to bind to its substrate .

Safety and Hazards

“2-Bromo-4-methylphenyl isothiocyanate” is considered hazardous . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-(2-bromo-4-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFJAKZXARLDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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